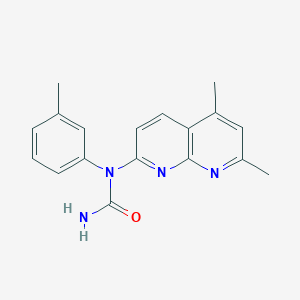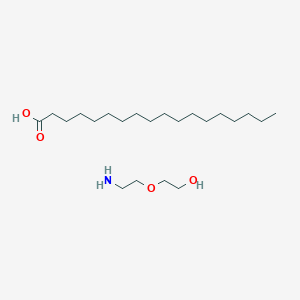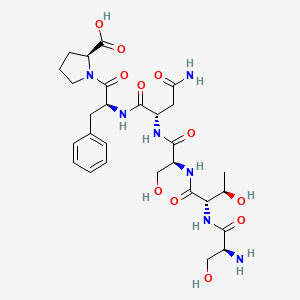
L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline is a peptide compound composed of six amino acids: serine, threonine, asparagine, phenylalanine, and proline. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, scavengers like water, and triisopropylsilane.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the peptide bonds or specific side chains.
Substitution: Amino acid residues can be substituted with other functional groups or modified amino acids.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various reagents, including alkylating agents or acylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine aldehyde, while reduction of peptide bonds can lead to smaller peptide fragments.
Wissenschaftliche Forschungsanwendungen
L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline has diverse applications in scientific research:
Chemistry: It serves as a model peptide for studying peptide synthesis, folding, and stability.
Biology: It is used in studies of protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: Peptides like this one are explored for their potential therapeutic applications, including as drug candidates for various diseases.
Industry: It is utilized in the development of peptide-based materials, such as hydrogels and nanomaterials.
Wirkmechanismus
The mechanism of action of L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **L-Seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-glutamyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glutaminyl-L-α-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparaginyl-L-threoninamide trifluoroacetate
- **L-Arginine, L-threonyl-L-α-glutamyl-L-seryl-L-prolyl-L-tyrosyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-glutamyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glutaminyl-L-α-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparaginyl-L-threoninamide trifluoroacetate
Uniqueness
L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophilic and hydrophobic residues allows it to interact with a variety of molecular targets, making it valuable in diverse research applications.
Eigenschaften
CAS-Nummer |
189807-27-0 |
|---|---|
Molekularformel |
C28H41N7O11 |
Molekulargewicht |
651.7 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C28H41N7O11/c1-14(38)22(34-23(40)16(29)12-36)26(43)33-19(13-37)25(42)31-17(11-21(30)39)24(41)32-18(10-15-6-3-2-4-7-15)27(44)35-9-5-8-20(35)28(45)46/h2-4,6-7,14,16-20,22,36-38H,5,8-13,29H2,1H3,(H2,30,39)(H,31,42)(H,32,41)(H,33,43)(H,34,40)(H,45,46)/t14-,16+,17+,18+,19+,20+,22+/m1/s1 |
InChI-Schlüssel |
CTZNRXXZCWLDSV-VGUQMQQZSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CO)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


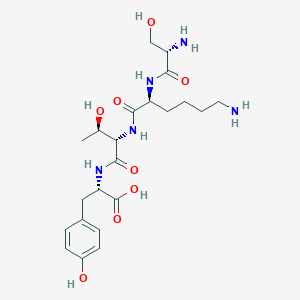
![2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine](/img/structure/B15165919.png)
![Piperidine, 1-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-](/img/structure/B15165928.png)

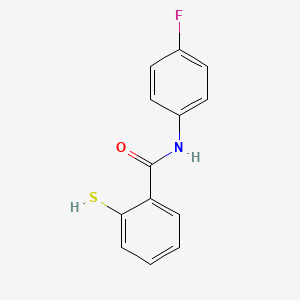
![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)-](/img/structure/B15165943.png)
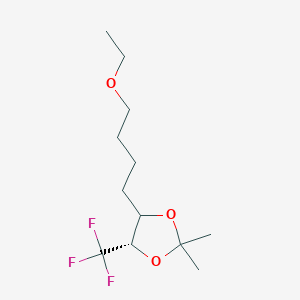

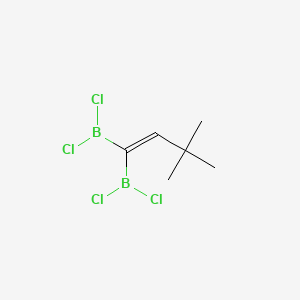
![[4-[4-(2-Methylphenyl)phenyl]phenyl]boronic acid](/img/structure/B15165968.png)
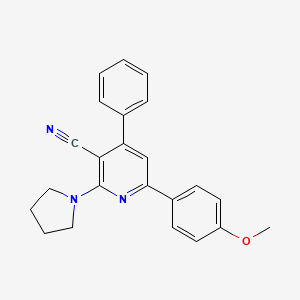
![Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)-](/img/structure/B15165981.png)
